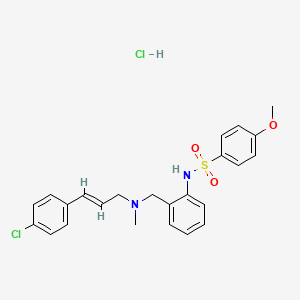
KN-92 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KN-92 hydrochloride is an inactive derivative of KN-93 . It does not have CaM kinase inhibitory activity . It is intended to be used as a control compound in studies designed to elucidate the antagonist activities of KN-93 .
Molecular Structure Analysis
The molecular formula of KN-92 hydrochloride is C24H26Cl2N2O3S . The InChi code isInChI=1S/C24H25ClN2O3S.ClH/c1-27 (17-5-6-19-9-11-21 (25)12-10-19)18-20-7-3-4-8-24 (20)26-31 (28,29)23-15-13-22 (30-2)14-16-23;/h3-16,26H,17-18H2,1-2H3;1H/b6-5+; . Physical And Chemical Properties Analysis
KN-92 hydrochloride is a solid . It has a molecular weight of 493.45 . It is soluble in DMSO (≥24.65 mg/mL) and in EtOH with gentle warming and ultrasonic (≥11.73 mg/mL), but insoluble in H2O .Applications De Recherche Scientifique
KN-92 as an Inactive Analog of KN-93 in Ion Channel Studies : KN-92 hydrochloride, an inactive analog of KN-93, has been used to demonstrate that the effects of KN-93 on voltage-gated potassium channels are independent of CaMK II. This is because KN-92, which does not inhibit CaMK II, caused similar inhibition of currents in ion channels as KN-93 (Rezazadeh, Claydon, & Fedida, 2006).
Investigation of CaMKII Inhibitors in Hepatic Stellate Cells : KN-92 has been used as a control in studies investigating the effects of CaMKII inhibitors on human hepatic stellate cells. While KN-93, an active CaMKII inhibitor, decreased cell proliferation and modulated the expression of cell cycle regulators p53 and p21, KN-92 did not exhibit significant effects, demonstrating the specificity of KN-93's action on these cells (An et al., 2007).
Role in Cardiac Myocyte Studies : In cardiac research, KN-92 has been used to understand the specific effects of CaMKII inhibitors like KN-93. It has been shown that KN-93 directly blocks IKr, a rapid component of delayed rectifier potassium current, in cardiac myocytes. The use of KN-92, which does not inhibit CaMKII, helped establish that this effect of KN-93 is independent of its action on CaMKII (Hegyi et al., 2016).
Understanding CaMKII Inhibition in Mouse Eggs and Smooth Muscle Cells : KN-92 has been utilized in studies exploring the inhibition of inositol 1,4,5-trisphosphate receptor-mediated Ca2+ signaling by KN-93 in mouse eggs and smooth muscle cells. The use of KN-92 helped ascertain that the inhibitory action of KN-93 is independent of CaMKII (Smyth et al., 2002).
Investigation in NAD Depletion-Induced Apoptosis : KN-92 has been used in studies investigating apoptosis induced by NAD depletion. It was observed that the CaMKII inhibitor KN-93 reduced apoptosis in THP-1 cells, and KN-92 exhibited similar activity, suggesting that this inhibition was not dependent on CaMKII (Takeuchi & Yamamoto, 2015).
Safety And Hazards
No special precautions are necessary if used correctly . Avoid breathing dust/fume/gas/mist/vapours/spray . Avoid prolonged or repeated exposure . Keep away from sources of ignition . Take precautionary measures against static discharge . Ensure adequate ventilation . Provide accessible safety shower and eye wash station .
Propriétés
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S.ClH/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;/h3-16,26H,17-18H2,1-2H3;1H/b6-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDNWBMPAAXAHM-IPZCTEOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
KN-92 hydrochloride | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

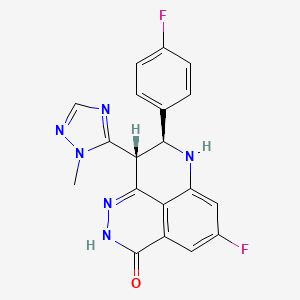
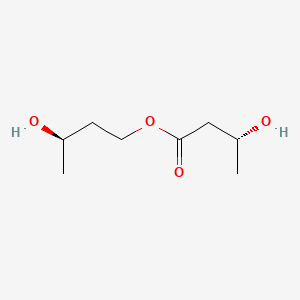
![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)
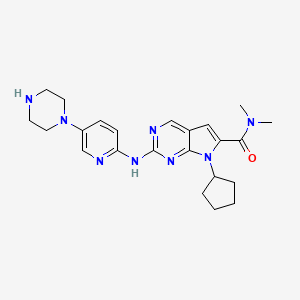

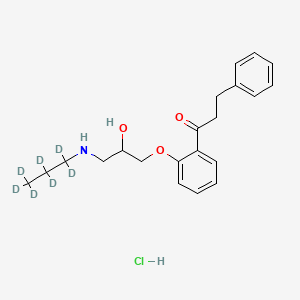
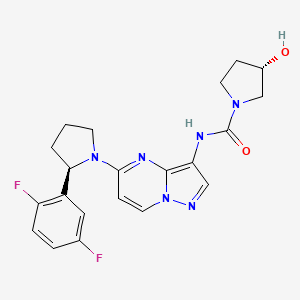
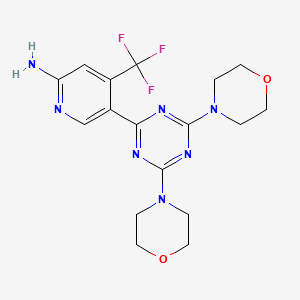
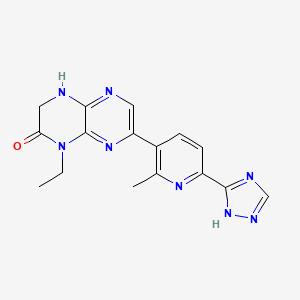
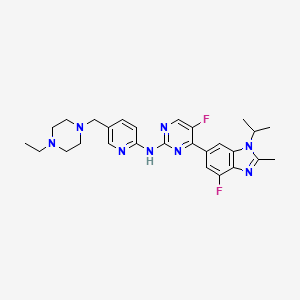
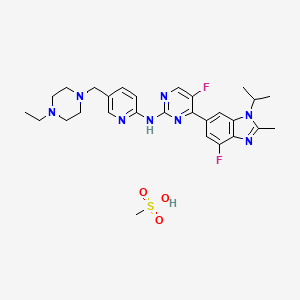
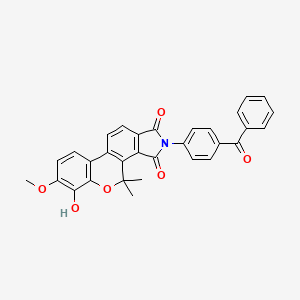
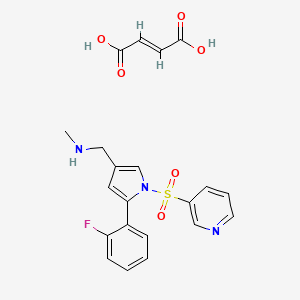
![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)